molecular formula C15H12Cl2N2O2 B6462592 4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine CAS No. 2549008-82-2

4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B6462592
CAS No.: 2549008-82-2
M. Wt: 323.2 g/mol
InChI Key: VVRBTBKABPGCKC-UHFFFAOYSA-N
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Description

4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound that features a pyridine ring bonded to an azetidine moiety through an ether linkage The azetidine ring is further substituted with a 2,4-dichlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 2,4-Dichlorobenzoyl Group: This step involves the acylation of the azetidine ring using 2,4-dichlorobenzoyl chloride under suitable conditions, such as the presence of a base like triethylamine.

    Ether Linkage Formation: The final step involves the reaction of the substituted azetidine with a pyridine derivative to form the ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the azetidine ring or the pyridine moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide: This compound has a similar structure but includes a carboxamide group.

    2,4-Dichlorobenzoyl-substituted azetidines: These compounds share the azetidine ring and the 2,4-dichlorobenzoyl group but differ in the substituents on the pyridine ring.

Uniqueness

This compound is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2,4-dichlorophenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c16-10-1-2-13(14(17)7-10)15(20)19-8-12(9-19)21-11-3-5-18-6-4-11/h1-7,12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRBTBKABPGCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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